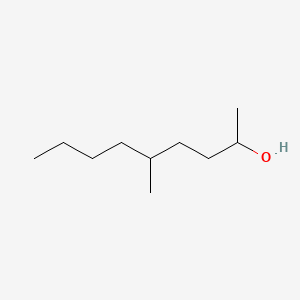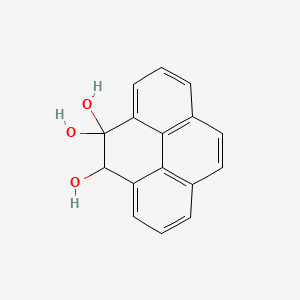
4,4,5(5H)-Pyrenetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5(5H)-Pyrenetriol is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of three hydroxyl groups attached to a pyrene backbone
Vorbereitungsmethoden
The synthesis of 4,4,5(5H)-Pyrenetriol can be achieved through several synthetic routes. One common method involves the hydroxylation of pyrene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another approach is the catalytic hydrogenation of pyrene derivatives followed by selective hydroxylation. Industrial production methods typically involve large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,4,5(5H)-Pyrenetriol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,5(5H)-Pyrenetriol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying the reactivity of hydroxylated polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoconductors, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 4,4,5(5H)-Pyrenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the pyrene backbone allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate cellular processes, such as signal transduction and gene expression, leading to its observed biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in the context of oxidative stress and antioxidant defense.
Vergleich Mit ähnlichen Verbindungen
4,4,5(5H)-Pyrenetriol can be compared with other hydroxylated polycyclic aromatic hydrocarbons, such as:
1,2,3-Trihydroxybenzene: Similar in having multiple hydroxyl groups, but differs in the aromatic backbone.
1,4-Dihydroxyanthraquinone: Shares the hydroxylation pattern but has a different core structure.
2,3,4-Trihydroxyphenanthrene: Another hydroxylated polycyclic aromatic hydrocarbon with a different arrangement of hydroxyl groups.
Eigenschaften
CAS-Nummer |
64414-73-9 |
|---|---|
Molekularformel |
C16H12O3 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
5H-pyrene-4,4,5-triol |
InChI |
InChI=1S/C16H12O3/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15,18)19)14(10)13(9)11/h1-8,15,17-19H |
InChI-Schlüssel |
NCQWHUQJQFWGCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


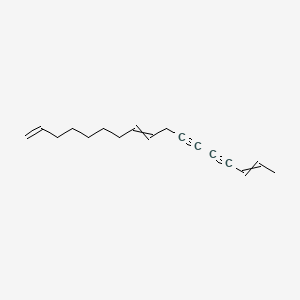
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
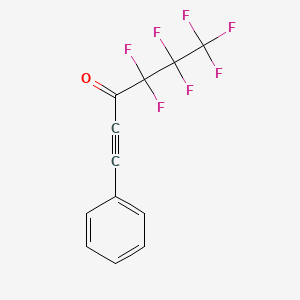
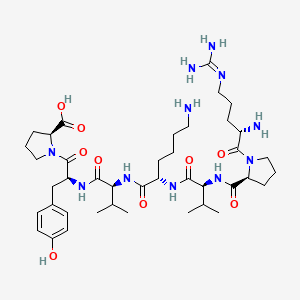
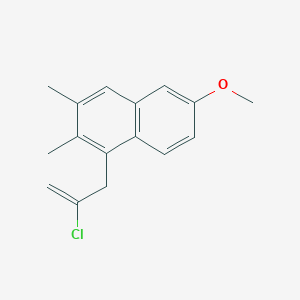
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)

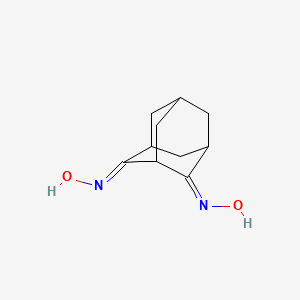
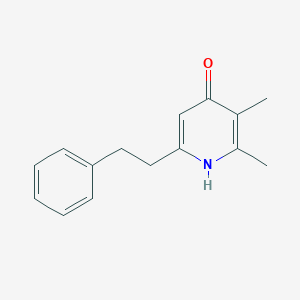
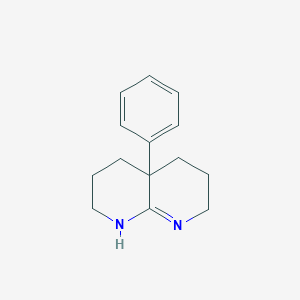
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
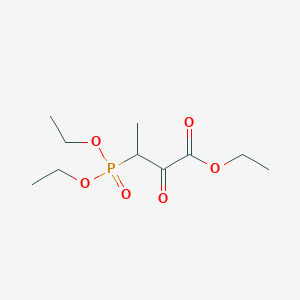
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
